4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid
Description
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid (CAS: 652967-64-1) is a benzoic acid derivative with a molecular formula of C₁₅H₁₂ClNO₄S and a molar mass of 337.78 g/mol. Its structure features:
- A nitro group (-NO₂) at the 3-position of the benzoic acid ring.
- A thioether linkage (-S-) connecting the benzoic acid core to a 4-chloro-2,5-dimethylphenyl substituent.
- A carboxylic acid group (-COOH) at the 1-position.
The compound exhibits a high melting point (243°C), indicative of strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the nitro group .
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c1-8-6-14(9(2)5-11(8)16)22-13-4-3-10(15(18)19)7-12(13)17(20)21/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICBCVQCHRAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384113 | |
| Record name | 4-[(4-CHLORO-2,5-DIMETHYLPHENYL)THIO]-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652967-64-1 | |
| Record name | 4-[(4-CHLORO-2,5-DIMETHYLPHENYL)THIO]-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target molecule contains three critical components:
- 3-Nitrobenzoic acid moiety : Introduces acidity and electron-withdrawing effects.
- Thioether bridge (-S-) : Connects the two aromatic systems.
- 4-Chloro-2,5-dimethylphenyl group : Provides steric bulk and modulates electronic properties.
Retrosynthetically, the molecule can be dissected into:
- Precursor A : 3-Nitro-4-mercaptobenzoic acid
- Precursor B : 4-Chloro-2,5-dimethylbromobenzene
Alternatively, the nitro group may be introduced after thioether formation, depending on compatibility with reaction conditions.
Synthetic Routes and Methodologies
Direct Nucleophilic Aromatic Substitution
This single-step approach leverages the reactivity of halogenated aromatics with thiols under basic conditions:
Reaction Scheme :
$$ \text{4-Chloro-2,5-dimethylbromobenzene} + \text{3-nitro-4-mercaptobenzoic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Target Compound} $$
Conditions :
- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)
- Catalyst : Pd(OAc)₂ with Xantphos ligand
- Base : K₂CO₃ or Cs₂CO₃
- Temperature : 80–100°C
- Reaction Time : 12–24 hours
Advantages :
- Minimal purification steps
- High atom economy
Challenges :
Stepwise Assembly via Nitro Group Introduction
This two-step protocol first forms the thioether bond, followed by nitration:
Thioether Formation
Reagents :
- 4-Chloro-2,5-dimethylthiophenol
- 4-Bromobenzoic acid
Conditions :
- Oxidizing Agent : H₂O₂ in acetic acid
- Temperature : 60–80°C
- Yield : 68–72% (based on analogous reactions)
Nitration
Nitrating Agent : Mixed acid (HNO₃/H₂SO₄)
Key Parameters :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Substitution | 60–65 | ≥95 | Single-step; minimal workup | Precursor scarcity |
| Stepwise Nitration | 50–55 | 90–92 | Commercially available starting materials | Multiple purification steps |
| Patent-Adapted | 70–75 | ≥97 | High yields in analogous systems | Requires route optimization |
Critical Process Parameters
Solvent Selection
Catalytic Systems
Scalability Challenges and Solutions
Purification Difficulties
Nitro Group Instability
- Mitigation Strategies :
- Use nitro-protected intermediates during high-temperature steps
- Replace HNO₃ with acetyl nitrate for controlled nitration.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Oxidation: The thioether linkage can be oxidized to a sulfone.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
Reduction: 4-[(4-Amino-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid exhibit promising anticancer properties. The presence of the nitro group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies have shown that derivatives can induce apoptosis in cancer cells by activating caspase pathways .
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its effectiveness can be attributed to the chloro and nitro substituents, which enhance its interaction with microbial cell membranes. Tests against bacteria such as Staphylococcus aureus and Escherichia coli have shown significant inhibition of growth .
Environmental Science
1. Environmental Monitoring
Due to its chemical stability and persistence, this compound can serve as a marker for environmental contamination studies. Its detection in water bodies can indicate the presence of industrial pollutants. Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to measure its concentration in environmental samples .
2. Biodegradation Studies
Research is ongoing into the biodegradability of this compound in various environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental impact and potential toxicity to aquatic life.
Materials Science
1. Polymer Chemistry
The compound is being explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to improved performance characteristics in applications ranging from packaging materials to automotive components .
2. Photonic Applications
Due to its unique electronic properties, this compound is investigated for use in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in sensors and optical filters .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid is not well-documented. its structural features suggest it could interact with biological molecules through its nitro, chloro, and thioether groups, potentially affecting enzyme activity or cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique functional groups and substituents differentiate it from analogs. Below is a comparative analysis:
Functional Group Variations
4-Chloro-2,6-dimethylphenol
- Structure: Contains a phenol group (-OH) instead of a benzoic acid moiety. Lacks the nitro group and thioether linkage.
- Role: Used in analytical chemistry for quantifying hypochlorous acid/hypochlorite via derivatization (e.g., forming 4-chloro-2,6-dimethylphenol) .
- Key Difference : The absence of the nitro and carboxylic acid groups reduces polarity and intermolecular forces compared to the target compound.
4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine
- Structure : Features methoxy (-OCH₃) and amine (-NH-) groups instead of nitro and carboxylic acid groups.
- Key Difference : The amine and methoxy substituents alter solubility and biological activity compared to the target compound’s nitro and thioether groups.
Physical and Chemical Properties
| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid | 652967-64-1 | C₁₅H₁₂ClNO₄S | 337.78 | 243 | -COOH, -NO₂, -S- linkage |
| 4-Chloro-2,6-dimethylphenol | Not Available | C₈H₉ClO | 156.61 | Not Reported | -OH, -Cl, -CH₃ |
| 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine | Not Available | C₁₉H₂₄ClNO₃ | 349.85 | Not Reported | -OCH₃, -NH-, -Cl |
Key Observations:
- Polarity: The target compound’s carboxylic acid and nitro groups enhance polarity, influencing solubility in polar solvents compared to analogs with non-ionizable groups (e.g., phenols or amines).
- Thermal Stability : The high melting point of the target compound (243°C) surpasses typical values for simpler chlorinated aromatics, likely due to hydrogen bonding and π-π stacking.
Biological Activity
4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid, commonly referred to as compound 652967-64-1 , is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H12ClNO4S
- Molecular Weight : 337.778 g/mol
- CAS Number : 652967-64-1
The compound features a thioether linkage and a nitro group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research has also suggested that this compound may possess anticancer activity . In cellular assays, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.
Data Table: Biological Activity Overview
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Mechanism
A study investigating the anticancer properties involved treating MCF-7 cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability with significant apoptosis observed at concentrations above 10 µM. Mechanistic studies revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Study 3: Pharmacokinetic Interactions
An investigation into the pharmacokinetic interactions highlighted that co-administration with other drugs metabolized by cytochrome P450 resulted in increased plasma levels due to inhibited metabolism. This finding underscores the importance of monitoring drug-drug interactions in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : The thioether linkage can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-nitrobenzoic acid derivatives and 4-chloro-2,5-dimethylthiophenol. Optimization includes controlling temperature (reflux conditions, ~80–100°C), solvent polarity (e.g., acetone/water mixtures), and base selection (e.g., Na2CO3) to enhance yield . Post-synthesis, acidification with HCl precipitates the product, followed by ethyl acetate extraction and drying over MgSO₄ .
Q. Which spectroscopic techniques are prioritized for structural validation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons, nitro/thio groups). Overlap in signals, as seen in nitrobenzoic analogs, may require 2D NMR (HSQC, HMBC) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass (exact mass ~349.03 g/mol) and fragmentation patterns .
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (NO₂ stretching) .
Q. How can X-ray crystallography resolve the crystal structure, and which software tools are essential?
- Methodology : Single-crystal diffraction data are processed using SHELX (SHELXL for refinement, SHELXS for solution) . Visualization employs ORTEP-3 for anisotropic displacement ellipsoids and packing diagrams . For high-throughput analysis, pipelines integrating SHELXC/D/E are recommended .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitro group electrophilicity). Molecular dynamics simulations model interactions with biological targets (e.g., ParE enzyme inhibition) . Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
- Methodology : If NMR suggests dynamic disorder (e.g., rotational isomers) but crystallography shows static disorder, variable-temperature NMR or twinning refinement in SHELXL can clarify . For non-isolable intermediates, LC-MS or in-situ IR monitors reaction pathways .
Q. How can molecular docking predict biological activity, and what are key challenges?
- Methodology : Docking (AutoDock Vina, Schrödinger Suite) assesses binding affinity to targets like bacterial topoisomerases. Challenges include protonation state ambiguity (carboxylic acid group) and conformational flexibility of the thioether linkage. MD simulations (AMBER, GROMACS) validate docking poses under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
